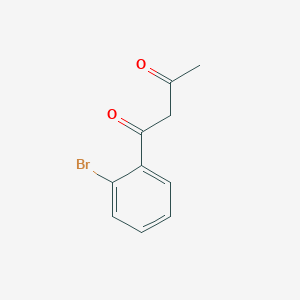
5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid
Descripción general
Descripción
“5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O2S and an average mass of 194.21 Da . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring attached to a thiophene ring via a single bond, with a carboxylic acid group attached to the thiophene ring . The compound’s structure was determined through various spectroscopic techniques .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the retrieved papers, pyrazole derivatives are known to participate in a wide range of chemical reactions due to their broad range of chemical and biological properties .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 401.6±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.8±3.0 kJ/mol and a flash point of 196.7±24.6 °C .
Aplicaciones Científicas De Investigación
Synthesis and Computational Applications
5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid derivatives have been synthesized using various catalytic approaches, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These derivatives have been studied for their non-linear optical (NLO) properties, electronic structure, and nuclear magnetic resonance (NMR) data through Density Functional Theory (DFT) calculations. The study highlights the potential of these compounds in the field of material science, particularly for their NLO responses and electronic properties (Kanwal et al., 2022).
Antimicrobial and Antitumor Activities
Novel derivatives of this compound have been synthesized and evaluated for their biological activities. These compounds showed promising antimicrobial activities against various bacterial and fungal strains. Additionally, some derivatives have displayed significant anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines, suggesting their potential in cancer research and therapy (Gomha et al., 2016).
Optical and Electronic Applications
Derivatives of this compound have been explored for their electronic and optical properties. Studies have been conducted on the absorption, emission, and solvent effects of these compounds, particularly focusing on their blue and green emissive qualities. This research opens up avenues for their application in opto-electronics, potentially for use in devices like organic light-emitting diodes (OLEDs) (Ramkumar & Kannan, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-pyrazol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGUWKOLIYBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)





![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)






![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)